1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate
Overview
Description
1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate typically involves the reaction of 4-nitrobenzaldehyde with 4,5-dimethylimidazole in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-4,5-dimethyl-2-phenyl-1H-imidazol-3-ium-3-olate
- 1-hydroxy-4,5-dimethyl-2-(4-chlorophenyl)-1H-imidazol-3-ium-3-olate
- 1-hydroxy-4,5-dimethyl-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate
Uniqueness
1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-3-oxidoimidazol-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-7-8(2)13(16)11(12(7)15)9-3-5-10(6-4-9)14(17)18/h3-6,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZOSVZVJJPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(N1O)C2=CC=C(C=C2)[N+](=O)[O-])[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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